1-Methyl-1h-1,2,3-benzotriazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1h-1,2,3-benzotriazol-6-ol is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by a triazole ring fused with a benzene ring, with a methyl group and a hydroxyl group attached to the triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1h-1,2,3-benzotriazol-6-ol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid, followed by methylation and hydroxylation steps . The reaction conditions typically involve low temperatures (5–10 °C) and the use of an ultrasonic bath to improve yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1h-1,2,3-benzotriazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted benzotriazoles, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1h-1,2,3-benzotriazol-6-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-1h-1,2,3-benzotriazol-6-ol involves its ability to interact with various molecular targets and pathways. The compound can form stable coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor . In biological systems, it can bind to enzymes and receptors through π–π stacking interactions and hydrogen bonding, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1h-1,2,3-benzotriazol-4-amine
- 1-Methyl-1h-1,2,3-benzotriazol-5-amine
- 1-Methyl-1h-1,2,3-benzotriazole-4-sulfonyl chloride
Comparison: 1-Methyl-1h-1,2,3-benzotriazol-6-ol is unique due to the presence of the hydroxyl group at the 6th position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its ability to form hydrogen bonds, making it more effective in certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C7H7N3O |
---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
3-methylbenzotriazol-5-ol |
InChI |
InChI=1S/C7H7N3O/c1-10-7-4-5(11)2-3-6(7)8-9-10/h2-4,11H,1H3 |
InChI-Schlüssel |
PHHXIUTVFRPQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)O)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.